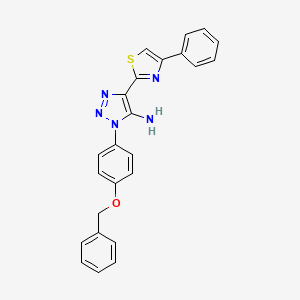
1-(4-(benzyloxy)phenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(benzyloxy)phenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(benzyloxy)phenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Click Chemistry for Triazole Formation: The final step involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
1-(4-(benzyloxy)phenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy or phenylthiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-(benzyloxy)phenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
- 1-(4-(benzyloxy)phenyl)-4-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-5-amine
- 1-(4-(benzyloxy)phenyl)-4-(4-ethylthiazol-2-yl)-1H-1,2,3-triazol-5-amine
Uniqueness
1-(4-(benzyloxy)phenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
3-(4-phenylmethoxyphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5OS/c25-23-22(24-26-21(16-31-24)18-9-5-2-6-10-18)27-28-29(23)19-11-13-20(14-12-19)30-15-17-7-3-1-4-8-17/h1-14,16H,15,25H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAMVAVZRDTJLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=C(N=N3)C4=NC(=CS4)C5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
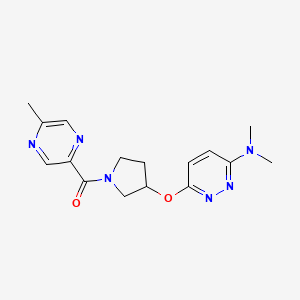
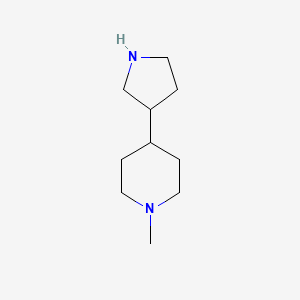
![N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B2358433.png)
![N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2358434.png)
![3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2358436.png)
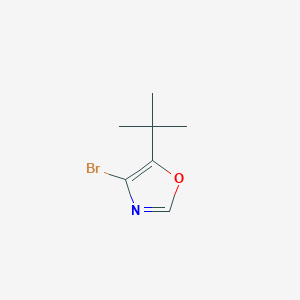
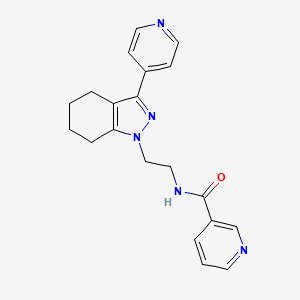
![1-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B2358442.png)
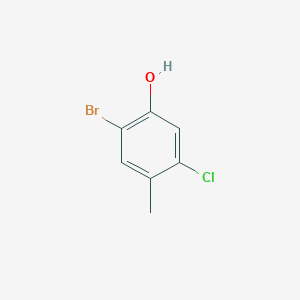
![N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2358444.png)
![1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane](/img/structure/B2358446.png)
![3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2358448.png)
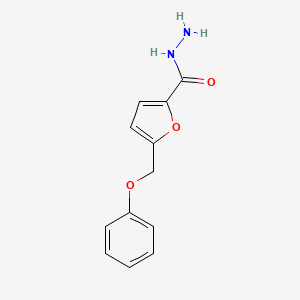
![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/new.no-structure.jpg)
